3-Isopentyl-benzoic acid
Overview
Description
3-Isopentyl-benzoic acid: is an organic compound characterized by the presence of a benzoic acid core with an isopentyl group attached to the third carbon of the benzene ring. This compound is part of the larger family of benzoic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .
Mode of Action
These compounds often act by disrupting the cell membrane integrity of microorganisms, leading to leakage of cell contents and eventual cell death .
Biochemical Pathways
For instance, they can inhibit the synthesis of essential metabolites or disrupt energy production within the cell .
Pharmacokinetics
Benzoic acid and its derivatives are generally well-absorbed and can be metabolized by the liver into more polar compounds for easier excretion .
Result of Action
Based on the known effects of similar compounds, it can be inferred that 3-isopentyl-benzoic acid may exhibit antimicrobial and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopentyl-benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with isopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Isopentyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Scientific Research Applications
3-Isopentyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Benzoic acid: The parent compound with a simple carboxylic acid group attached to the benzene ring.
4-Isopentyl-benzoic acid: A structural isomer with the isopentyl group attached to the fourth carbon of the benzene ring.
2-Isopentyl-benzoic acid: Another isomer with the isopentyl group attached to the second carbon of the benzene ring.
Uniqueness: 3-Isopentyl-benzoic acid is unique due to the specific position of the isopentyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with enzymes, receptors, and other molecular targets, making it distinct from its isomers and other benzoic acid derivatives.
Properties
IUPAC Name |
3-(3-methylbutyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)6-7-10-4-3-5-11(8-10)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXKKISEFAKGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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